6-Hexyl-1,2-dimethylcyclohepta-1,4-diene
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Overview
Description
6-Hexyl-1,2-dimethylcyclohepta-1,4-diene is an organic compound with the molecular formula C13H22 It is a derivative of cycloheptadiene, characterized by the presence of hexyl and dimethyl substituents on the cycloheptadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene typically involves the alkylation of cycloheptadiene derivatives. One common method is the Friedel-Crafts alkylation, where cycloheptadiene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-1,2-dimethylcyclohepta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the cycloheptadiene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Hexyl-1,2-dimethylcyclohepta-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Butylcyclohepta-1,4-diene: Similar structure with a butyl group instead of a hexyl group.
6-Hexyl-2-methylcyclohepta-1,4-diene: Similar structure with a single methyl group.
6-Hexyl-1,4-cycloheptadiene: Lacks the dimethyl substitution.
Uniqueness
6-Hexyl-1,2-dimethylcyclohepta-1,4-diene is unique due to the presence of both hexyl and dimethyl substituents, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
921819-70-7 |
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Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
6-hexyl-1,2-dimethylcyclohepta-1,4-diene |
InChI |
InChI=1S/C15H26/c1-4-5-6-7-10-15-11-8-9-13(2)14(3)12-15/h8,11,15H,4-7,9-10,12H2,1-3H3 |
InChI Key |
ACUYYGCXIMPTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=C(CC=C1)C)C |
Origin of Product |
United States |
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